molecular formula C20H18FN5O3S B2576491 N-(4-amino-6-oxo-2-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide CAS No. 888416-69-1

N-(4-amino-6-oxo-2-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide

Cat. No. B2576491
CAS RN: 888416-69-1
M. Wt: 427.45
InChI Key: JSNBKNKFMLIGIG-UHFFFAOYSA-N
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Description

N-(4-amino-6-oxo-2-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C20H18FN5O3S and its molecular weight is 427.45. The purity is usually 95%.
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Scientific Research Applications

Antitumor and Anticancer Activity

Compounds with structural similarities to N-(4-amino-6-oxo-2-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide have been synthesized and evaluated for their antitumor and anticancer activities. For instance, amino acid ester derivatives containing 5-fluorouracil have shown inhibitory effects against cancer cell lines, suggesting a potential route for the development of new anticancer agents. This indicates the role of such compounds in the synthesis of drugs aimed at combating various forms of cancer (Xiong et al., 2009).

Development of PET Tracers for Brain Imaging

Derivatives with structural features similar to the compound have been explored for their potential as positron emission tomography (PET) tracers. These compounds can be used in imaging to study the function of metabotropic glutamate receptor 1 (mGluR1) in the brain. The development of such tracers can aid in the understanding of neurological conditions and the assessment of treatment responses in diseases affecting the brain (Satoh et al., 2009).

Antimicrobial Applications

The synthesis of novel derivatives with components similar to this compound has shown promising antimicrobial properties. Such compounds have been evaluated for their in vitro antifungal and antibacterial activity, indicating their potential use in developing new antimicrobial agents. This underscores the importance of these compounds in addressing the growing concern of antimicrobial resistance (Tiwari et al., 2018).

Inhibitors for Therapeutic Targets

Compounds bearing resemblance in structure have been identified as potent inhibitors for specific therapeutic targets, such as the fibrinogen receptor, indicating their utility in the development of antithrombotic treatments. This application is crucial in the management and treatment of cardiovascular diseases, showcasing the potential of such compounds in therapeutic interventions (Hayashi et al., 1998).

Synthesis of Novel Polyimides

Research into the synthesis of novel polyimides using diamines with structural features similar to the compound of interest highlights its potential application in material science. These polyimides exhibit unique properties such as solubility in organic solvents and high thermal stability, making them suitable for a range of industrial applications, including electronics and aerospace (Butt et al., 2005).

properties

IUPAC Name

N-[4-amino-2-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN5O3S/c1-11-3-2-4-14(9-11)23-15(27)10-30-20-25-17(22)16(19(29)26-20)24-18(28)12-5-7-13(21)8-6-12/h2-9H,10H2,1H3,(H,23,27)(H,24,28)(H3,22,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNBKNKFMLIGIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(C=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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